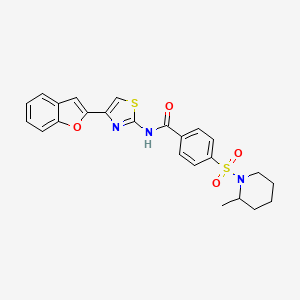![molecular formula C8H18Cl2N2OS B2507436 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride CAS No. 2503207-61-0](/img/structure/B2507436.png)
2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom in a lambda6 oxidation state, an imino group, and a spiro linkage between a thiazolidine and an azaspirodecane ring system. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a thiazolidine derivative with an azaspirodecane precursor under oxidative conditions. The reaction conditions often require the use of oxidizing agents such as hydrogen peroxide or peracids to achieve the desired oxidation state of the sulfur atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to higher oxidation states of sulfur.
Reduction: Reduction reactions can convert the sulfur atom back to a lower oxidation state.
Substitution: Nucleophilic substitution reactions can occur at the imino group or the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imino group and the spirocyclic structure allow the compound to bind to active sites or allosteric sites on proteins, modulating their activity. The sulfur atom in the lambda6 oxidation state can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-one: Lacks the oxide group, resulting in different reactivity and properties.
2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-thiol: Contains a thiol group instead of an oxide, leading to distinct chemical behavior.
2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-sulfone: Features a sulfone group, which significantly alters its chemical and biological properties.
Uniqueness
2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-imino-2λ6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.2ClH/c9-12(11)6-3-8(7-12)1-4-10-5-2-8;;/h9-10H,1-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJPCUWKWKMZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCS(=N)(=O)C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503207-61-0 |
Source


|
| Record name | 2-imino-2lambda6-thia-8-azaspiro[4.5]decan-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2507353.png)
![2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2507356.png)
![2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide](/img/structure/B2507357.png)

![2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2507359.png)

![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)
![N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2507364.png)
![4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol](/img/structure/B2507365.png)


![N-(4-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2507371.png)


